4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline
CAS No.:
Cat. No.: VC13343627
Molecular Formula: C15H19N3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline |
| Standard InChI | InChI=1S/C15H19N3/c16-13-3-5-14(6-4-13)18-11-7-15(8-12-18)17-9-1-2-10-17/h1-6,9-10,15H,7-8,11-12,16H2 |
| Standard InChI Key | XOSYLMNRUDEJQH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C=CC=C2)C3=CC=C(C=C3)N |
| Canonical SMILES | C1CN(CCC1N2C=CC=C2)C3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline, reflects its three-component structure:
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Aniline backbone: A benzene ring with an amino group (-NH2) at the para position.
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Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, attached to the aniline’s para position.
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Pyrrole substituent: A five-membered aromatic ring with one nitrogen atom, linked to the piperidine’s 4-position.
This arrangement is corroborated by analogous structures in PubChem entries, such as 4-(pyrrolidin-1-yl)aniline (CID 808841), which shares the aniline-pyrrolidine motif . The piperidine-pyrrole linkage introduces steric and electronic effects that influence solubility and target binding.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4-(4-pyrrol-1-ylpiperidin-1-yl)aniline derivatives typically involves multi-step nucleophilic substitutions and condensations, as exemplified by Sirt6 activator development :
Scheme 1: General Synthesis of Piperidine-Pyrrole-Aniline Derivatives
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Aldehyde Amination: React 2-chloronicotinaldehyde with amines (e.g., pyrrolidine, piperazine) to form intermediates.
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Condensation: Couple the intermediate with 2-(1H-pyrrol-1-yl)aniline under acidic conditions (e.g., acetic acid in ethanol).
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Functionalization: Introduce substituents via alkylation, acylation, or sulfonation to optimize bioactivity.
For example, compound 29 in PMC9805530 , which bears a 4-(pyrrolidin-1-yl)piperidin-1-yl group, was synthesized via substitution of a chloronicotinaldehyde intermediate with pyrrolidine, followed by condensation with 2-(1H-pyrrol-1-yl)aniline. This yielded a Sirt6 activator with 3.44-fold deacetylation enhancement at 100 μM .
Reaction Conditions and Yields
Data from analogous syntheses reveal critical parameters:
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Aldehyde amination | Ethanol, 70°C, 12h | 75–85 | |
| Condensation with aniline | Acetic acid, reflux, 4h | 68–72 | |
| Piperidine functionalization | SOCl2, DCM, 0°C → rt, 2h | 81 |
These conditions emphasize the need for controlled temperatures and catalytic acid to prevent side reactions.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline derivatives exhibit moderate aqueous solubility (~1.83 mg/mL) but high lipid membrane permeability (LogP ~2.27) . This balance aligns with Lipinski’s Rule of Five, predicting oral bioavailability:
| Parameter | Value | Implication |
|---|---|---|
| Molecular Weight | 245.3 g/mol | <500 → Optimal |
| H-bond Donors | 1 (NH2) | <5 → Favorable |
| H-bond Acceptors | 3 (N, O) | <10 → Favorable |
| LogP | 2.27 | <5 → Permeable |
Metabolic Stability
In silico predictions using SwissADME indicate:
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CYP Inhibition: Low risk (CYP1A2, 2C9, 2C19, 2D6, 3A4 IC50 >10 μM) .
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P-gp Substrate: Yes → Potential for blood-brain barrier penetration .
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Half-life: ~3.2h (human liver microsomes), suggesting twice-daily dosing.
Pharmacological Activity and Mechanisms
Sirt6 Activation
4-(4-Pyrrol-1-ylpiperidin-1-yl)aniline derivatives demonstrate potent Sirt6 activation, a NAD+-dependent deacylase regulating genomic stability and metabolism. Key findings include:
| Compound | Fold Activation (100 μM) | Fold Activation (30 μM) | SAR Insight |
|---|---|---|---|
| 21 | 4.62 | 2.44 | Methylpiperazine optimal |
| 29 | 3.44 | - | Pyrrolidine-piperidine |
| 35 | 7.38 | 3.83 | Hydroxyl side chain |
Mechanistically, these compounds bind Sirt6’s hydrophobic pocket, stabilizing a conformation that enhances deacetylation activity .
Therapeutic Applications
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